molecular formula C12H10N4O2 B1607957 N1,N2-Di(pyridin-2-yl)oxalamide CAS No. 20172-97-8

N1,N2-Di(pyridin-2-yl)oxalamide

Cat. No.: B1607957
CAS No.: 20172-97-8
M. Wt: 242.23 g/mol
InChI Key: AEGDXMYEDPEYCG-UHFFFAOYSA-N
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Description

N1,N2-Di(pyridin-2-yl)oxalamide is a chemical compound with the molecular formula C12H10N4O2 It is characterized by the presence of two pyridine rings attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Di(pyridin-2-yl)oxalamide can be synthesized through the reaction of pyridine-2-amine with oxalyl chloride. The reaction typically takes place in an inert solvent such as dichloromethane, under controlled temperature conditions. The process involves the formation of an intermediate, which subsequently reacts to form the final oxalamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N1,N2-Di(pyridin-2-yl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted oxalamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N1,N2-Di(pyridin-2-yl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N1,N2-Di(pyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Di(pyridin-4-yl)oxalamide
  • N1,N2-Di(pyridin-3-yl)oxalamide
  • N1,N2-Di(pyridin-2-yl)benzamide

Uniqueness

N1,N2-Di(pyridin-2-yl)oxalamide is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

N,N'-dipyridin-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGDXMYEDPEYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365654
Record name N,N'-BIS(2-PYRIDYL)OXALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20172-97-8
Record name N,N'-BIS(2-PYRIDYL)OXALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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